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Introduction and Nomenclature

This technical guide provides an in-depth overview of 4-chloro-1-fluoro-2-methylbenzene, a
halogenated aromatic compound of significant interest in synthetic and medicinal chemistry.
Due to the rotational symmetry of the benzene ring and IUPAC naming conventions that
prioritize the principal group (in this case, the methyl group of toluene), this compound is most
commonly referred to by its preferred IUPAC name, 4-chloro-2-fluoro-1-methylbenzene, or its
common name, 4-chloro-2-fluorotoluene. To ensure absolute clarity, this document will refer to
the compound by its Chemical Abstracts Service (CAS) number: 452-75-5.

This molecule serves as a key intermediate and building block in the synthesis of complex
organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its
utility stems from the unique physicochemical properties imparted by the chlorine and fluorine
substituents, which can enhance reactivity and modulate the biological activity of derivative
compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are fundamental to its
application in research and development.
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Physicochemical Data

The key quantitative properties of 4-chloro-2-fluorotoluene (CAS 452-75-5) are summarized in

the table below. This data is essential for reaction planning, safety assessments, and

purification processes.

Property

Value

Source(s)

IUPAC Name

4-chloro-2-fluoro-1-

methylbenzene

[2]

Common Name

4-Chloro-2-fluorotoluene

[1]3]

CAS Number 452-75-5 [21[31[4][5]
Molecular Formula C7HeCIF [1][5]
Molecular Weight 144.57 g/mol [11[5]16]
Appearance Colorless to light yellow liquid [1][2]
Boiling Point 158 °C (at 743 mmHgQ) [1112]131[4]
Density 1.186 g/mL at 25 °C [31[7]

Refractive Index (n20/D)

1.498

[11(31[4]

Flash Point

51 °C (123.8 °F) - closed cup

[2]

INChl Key

MKFCYQTVSDCXAQ-
UHFFFAOYSA-N

[2]

Spectroscopic Data Summary

Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw

spectra are best viewed in dedicated databases, the expected characteristics are summarized

below.
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Spectroscopy Type Data Summary |/ Reference

The spectrum will exhibit signals corresponding
to the aromatic protons (complex multiplets) and

1H NMR a singlet for the methyl (CHs) group protons. A
representative spectrum is available for viewing
at ChemicalBook.[8]

The spectrum will show distinct signals for the

seven carbon atoms, with chemical shifts

13C NMR
influenced by the attached halogen and methyl
groups.
The infrared spectrum displays characteristic
FTIR absorption bands for C-H stretching (aromatic

and aliphatic), C=C stretching of the aromatic
ring, and C-F and C-Cl bond vibrations.[6]

The mass spectrum shows a molecular ion peak
M Spect . (M*) at m/z = 144, with a characteristic M+2
ass Spectrometr
P Y isotope pattern (approximately 3:1 ratio) due to

the presence of the 3>Cl and 3’Cl isotopes.[6]

Synthesis and Manufacturing

The primary route for synthesizing 4-chloro-2-fluorotoluene involves a diazotization-fluorination
sequence, often a variation of the Schiemann reaction, starting from a substituted aniline.

Synthetic Pathway Overview

A common and scalable industrial method begins with 5-chloro-2-aminotoluene. This starting
material undergoes diazotization followed by thermal decomposition in the presence of a
fluoride source to yield the final product. This multi-step process requires precise control of
temperature and reaction conditions to ensure high yield and purity.

amme
Step 1: Salification Step 2: Diazotization W g to 80 °C Step 3: Thermal Decomposition Step 4: Purification Final Product:
(Reaction with Anhydrous HF) (Addition of NaNOz) (Controlled Heating) (Neutralization & Distillation) 4-Chloro-2-fluorotoluene
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Fig. 1: Generalized workflow for the synthesis of 4-chloro-2-fluorotoluene.

Experimental Protocol (Example)

The following protocol is an illustrative example based on patented synthesis methods and
should be adapted and performed with rigorous safety precautions by qualified personnel.[9]

o Objective: To synthesize 4-chloro-2-fluorotoluene from 5-chloro-2-aminotoluene.

» Reagents: 5-chloro-2-aminotoluene, Anhydrous Hydrofluoric Acid (HF), Sodium Nitrite
(NaNO2), Sulfuric Acid.

Procedure:

« Salification: In a suitable reactor, anhydrous hydrofluoric acid is cooled to between 5-7 °C. 5-
chloro-2-aminotoluene is added dropwise at a controlled rate to maintain the temperature,
forming the corresponding amine salt. The mixture is allowed to react for 1-3 hours after
addition is complete.[9]

» Diazotization: The mixture is further cooled, and solid sodium nitrite is added in portions. The
temperature is strictly controlled to remain between -5 °C and 15 °C during this exothermic
step to form the intermediate diazonium salt.[9]

o Thermal Decomposition: The reactor temperature is then slowly and programmatically
raised. A typical protocol involves raising the temperature from 0 °C to 80 °C over several
hours. This controlled heating causes the decomposition of the diazonium salt, releasing N2
gas and forming the C-F bond.[9]

» Work-up and Purification: After decomposition is complete, the reaction mixture is cooled.
The organic layer is separated from the spent acid. The crude product is washed with a
dilute alkaline solution for neutralization and then purified via distillation to yield the final 4-
chloro-2-fluorotoluene product.[9]

Applications in Drug Discovery and Development
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Halogenated compounds, particularly those containing fluorine and chlorine, are of paramount
importance in modern medicinal chemistry. 4-chloro-2-fluorotoluene serves as a valuable
building block for introducing a specifically substituted phenyl ring into potential drug
candidates.

Role as a Fluorinated Building Block

The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to
enhance its pharmacological profile. Fluorine can significantly alter key properties:[10]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block
metabolic oxidation at that site, thereby increasing the drug's half-life.

 Lipophilicity: Fluorine substitution increases the lipophilicity of a molecule, which can improve
its ability to cross cell membranes and enhance bioavailability.

» Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic
interactions with protein targets, potentially increasing the drug's potency.

Strategic Importance in Synthesis

4-chloro-2-fluorotoluene provides a scaffold with multiple, distinct reaction sites. The remaining
hydrogen atoms on the aromatic ring can be targeted for further electrophilic substitution, while
the methyl group can be functionalized, allowing for the creation of a diverse library of
compounds for structure-activity relationship (SAR) studies. This versatility makes it a sought-
after intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced
agrochemicals.[1]
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Fig. 2: Role of chemical building blocks in the drug discovery pipeline.

Safety and Handling

4-chloro-2-fluorotoluene is a hazardous chemical and must be handled with appropriate
personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume
hood.

¢ GHS Hazard Classification:

o Flammable Liquid: Category 3[6]
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o Skin Irritation: Category 2[6]
o Serious Eye Irritation: Category 2[6]

o Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory
irritation)[6]

 Key Precautionary Statements:

o

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

[¢]

Wear protective gloves, protective clothing, eye protection, and face protection.

[e]

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[4]

o

Store in a well-ventilated place. Keep container tightly closed.
» Storage and Disposal:
o Store in a cool, dry, well-ventilated area away from incompatible substances.

o Disposal must be in accordance with local, state, and federal regulations for hazardous
waste.

Conclusion

4-chloro-1-fluoro-2-methylbenzene (CAS 452-75-5) is a versatile and valuable chemical
intermediate. Its well-defined physicochemical properties, established synthetic pathways, and
the strategic advantages conferred by its halogen substituents make it a crucial building block
in the development of new pharmaceuticals and agrochemicals. A thorough understanding of
its properties, synthesis, and safe handling procedures is essential for its effective application
in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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